KIN1400

描述

KIN1400 是一种小分子 RIG-1 样受体通路激动剂,以其抗病毒活性而闻名。 它诱导了用佛波醇 12-肉豆蔻酸酯 13-乙酸酯刺激的 THP-1 细胞中固有免疫基因如 RIG-1、MDA5、IFIT1、IFIT2、IFITM1、OAS3 和 Mx1 的表达 。 This compound 已显示在分别使用 HEK293 和 Huh7 细胞的西尼罗病毒和登革热病毒中降低病毒 RNA 水平的功效 。 它还以浓度依赖的方式抑制丙型肝炎病毒的复制 .

准备方法

化学反应分析

KIN1400 会经历各种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 可以对 this compound 进行还原反应以产生该化合物的还原形式。

取代: This compound 可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于使用的特定条件和试剂。

科学研究应用

KIN1400 在科学研究中有着广泛的应用,包括:

作用机制

相似化合物的比较

KIN1400 独特之处在于它能够激活 RIG-1 样受体通路并诱导广泛的抗病毒基因 。类似的化合物包括:

KIN1408: 另一种具有类似抗病毒特性的 RIG-1 样受体通路激动剂.

WZ4003: 一种具有抗病毒活性但具有不同分子靶标和作用机制的化合物.

STING 激动剂,2′3′-cGAMP: 激活 STING 通路,导致抗病毒基因的诱导,但通过不同的受体通路.

生物活性

KIN1400 is a small molecule compound recognized for its role as an activator of the innate immune response , particularly through the RIG-I-like receptor (RLR) pathway. This compound has garnered attention due to its broad-spectrum antiviral properties, making it a candidate for therapeutic applications against various viral infections.

This compound primarily functions by activating interferon regulatory factor 3 (IRF3) , which is crucial for initiating the antiviral immune response. Upon activation, IRF3 translocates to the nucleus and induces the expression of several antiviral genes, including:

- RIG-I

- MDA5

- IFIT1

- Mx1

- Interferon-beta (IFN-β)

This activation leads to a cascade of immune responses that enhance the host's ability to combat viral infections .

Antiviral Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against a variety of RNA viruses. In cell culture studies, this compound has been shown to significantly reduce viral RNA loads and suppress the production of infectious virus particles. Notably, it has demonstrated efficacy against:

- Hepatitis C Virus (HCV)

- Influenza A Virus (IAV)

- Dengue Virus (DV)

- West Nile Virus (WNV)

In these studies, this compound was administered either prophylactically or therapeutically, resulting in decreased viral replication and enhanced survival rates in infected cell cultures .

Study 1: High-Throughput Screening

A high-throughput screening approach identified this compound as a leading compound that activates IRF3. In this study, cells treated with this compound showed a marked increase in the expression of innate immune genes compared to untreated controls. The results indicated that this compound could effectively induce an antiviral state in cells exposed to various viral pathogens .

Study 2: Comparative Analysis with Derivatives

Recent research compared the biological activity of this compound with its derivatives, such as KIN1408 and KIN1409. The findings revealed that while all compounds activated IRF3 and exhibited antiviral properties, this compound demonstrated superior efficacy in reducing viral loads in infected cells. This highlights its potential as a lead compound for further development .

Data Summary

The following table summarizes key findings from studies on this compound:

| Compound | Viral Target | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | HCV | IRF3 Activation | High |

| This compound | IAV | Innate Immune Activation | Moderate |

| This compound | DV | RLR Pathway Activation | High |

| KIN1408 | WNV | IRF3 Activation | Moderate |

属性

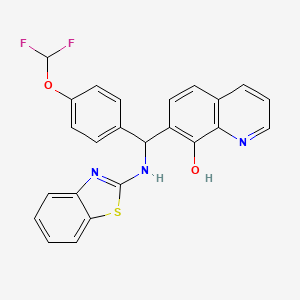

IUPAC Name |

7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHHDISKUSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。